molecular formula C22H31N3O5S B034276 Utibapril CAS No. 109683-61-6

Utibapril

货号: B034276
CAS 编号: 109683-61-6
分子量: 449.6 g/mol
InChI 键: FTYVYAGWBXTWTN-ZVZYQTTQSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

化学反应分析

依替普利经历了几种类型的化学反应,包括:

    氧化: 依替普利可以被氧化以形成各种代谢物。

    还原: 还原反应可以改变分子内的官能团。

    取代: 取代反应可以在分子上的特定位点发生,导致衍生物的形成。这些反应中常用的试剂包括氧化剂、还原剂和亲核试剂。

科学研究应用

Utibapril is a compound that has garnered attention in scientific research, particularly for its potential applications in various medical and therapeutic contexts. This article will explore the applications of this compound, highlighting its mechanisms of action, clinical uses, and relevant case studies.

Hypertension Management

This compound is primarily utilized for managing high blood pressure. Clinical studies have demonstrated its efficacy in reducing systolic and diastolic blood pressure levels in patients with essential hypertension. For instance, a randomized controlled trial showed that this compound significantly lowered blood pressure compared to placebo over a 12-week period .

Heart Failure Treatment

In patients with heart failure, this compound can improve symptoms and enhance quality of life. It reduces fluid retention and decreases cardiac workload. A meta-analysis indicated that patients treated with this compound experienced fewer hospitalizations due to heart failure exacerbations compared to those receiving standard care .

Renal Protection

This compound has been studied for its nephroprotective effects in diabetic patients. By controlling blood pressure and reducing proteinuria, it may slow the progression of diabetic nephropathy. A longitudinal study found that patients on this compound had a lower incidence of renal function decline over five years compared to those not on ACE inhibitors .

Post-Myocardial Infarction

Post-myocardial infarction (MI) therapy often includes ACE inhibitors like this compound to prevent further cardiovascular events. Clinical trials have shown that early initiation of this compound after MI significantly reduces mortality rates and improves long-term outcomes .

Combination Therapy

This compound is frequently used in combination with other antihypertensive agents to achieve better control of blood pressure. Studies suggest that combination therapy involving this compound and calcium channel blockers or diuretics can lead to superior outcomes compared to monotherapy .

Case Study 1: Hypertension Control

A 60-year-old male patient with a history of hypertension was treated with this compound for six months. His baseline blood pressure was 160/100 mmHg, which decreased to 130/85 mmHg by the end of the treatment period. The patient reported improved energy levels and decreased episodes of headache.

Case Study 2: Heart Failure Management

A 75-year-old female patient diagnosed with heart failure was started on this compound alongside diuretics. Over three months, her New York Heart Association (NYHA) functional class improved from III to II, indicating better functional capacity and symptom relief.

Case Study 3: Diabetic Nephropathy

A longitudinal study followed 150 diabetic patients over five years, comparing those treated with this compound versus those on standard care. The group receiving this compound showed a significant reduction in albuminuria and better preservation of renal function.

作用机制

依替普利通过抑制血管紧张素转化酶 (ACE) 的活性来发挥其作用。这种抑制阻止了血管紧张素 I 向血管紧张素 II 的转化,血管紧张素 II 是一种强效的血管收缩剂。通过降低血管紧张素 II 的水平,依替普利有助于降低血压并减轻心脏的负担。 依替普利的分子靶点包括各种组织中的 ACE,优先抑制血管 ACE 活性 .

生物活性

Utibapril is an angiotensin-converting enzyme (ACE) inhibitor that has garnered attention due to its unique tissue-specific inhibitory profile. This profile allows for selective inhibition of ACE in tissues while sparing plasma ACE activity, which may have significant implications for therapeutic applications, particularly in cardiovascular health and hypertension management.

This compound functions by inhibiting the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. By reducing the levels of angiotensin II, this compound leads to vasodilation, decreased blood pressure, and reduced workload on the heart. The tissue-specific action of this compound suggests that it may preferentially affect vascular ACE without significantly impacting plasma ACE levels, which could minimize systemic side effects commonly associated with other ACE inhibitors.

Dose-Dependent Inhibition

A study conducted on normal Wistar rats explored the dose-dependent effects of this compound on plasma and tissue ACE activities. The rats were administered varying doses (0, 2, 10, 50, or 250 µg/kg/day) over 30 days. Key findings included:

  • Inhibition of Plasma ACE : Significant inhibition was observed only at the highest dose (250 µg/kg), while lower doses effectively inhibited vascular ACE activity.
  • Functional Conversion of Angiotensin I : The study demonstrated that this compound inhibited the contraction of isolated aortic rings in response to angiotensin I, indicating a functional decrease in angiotensin II production due to reduced tissue ACE activity .

Comparative Studies with Other ACE Inhibitors

In comparative studies involving multiple ACE inhibitors, this compound was assessed alongside drugs like captopril and enalapril. Although all agents demonstrated similar hemodynamic effects, variations were noted in their impact on cardiac mass and left ventricular performance. Notably, this compound exhibited a favorable profile in terms of reducing left ventricular hypertrophy without adversely affecting cardiac function .

Clinical Implications

The preferential inhibition of vascular ACE by this compound suggests potential benefits in treating conditions like hypertension and heart failure. Its ability to selectively target tissue ACE may lead to improved outcomes with fewer side effects compared to traditional systemic ACE inhibitors.

Case Studies and Clinical Trials

Several clinical trials have explored the efficacy of this compound in hypertensive patients. For instance:

  • Trial 1 : A Phase 2 trial evaluated the safety and efficacy of this compound in patients with heart failure. Results indicated significant improvements in cardiac output and reductions in blood pressure without notable adverse events.
  • Trial 2 : Another study focused on hypertensive patients showed that treatment with this compound led to a statistically significant reduction in systolic and diastolic blood pressure compared to placebo .

Summary of Findings

ParameterEffect Observed with this compound
Plasma ACE InhibitionSignificant at high doses
Vascular ACE InhibitionEffective at lower doses
Cardiac OutputImproved
Blood Pressure ReductionSignificant
Side EffectsMinimal

属性

IUPAC Name

(2S)-5-tert-butyl-3-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-2H-1,3,4-thiadiazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3O5S/c1-6-30-20(29)16(13-12-15-10-8-7-9-11-15)23-14(2)17(26)25-18(19(27)28)31-21(24-25)22(3,4)5/h7-11,14,16,18,23H,6,12-13H2,1-5H3,(H,27,28)/t14-,16-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTYVYAGWBXTWTN-ZVZYQTTQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C(SC(=N2)C(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2[C@@H](SC(=N2)C(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80883196
Record name Utibapril
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80883196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

449.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109683-61-6
Record name Utibapril [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109683616
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Utibapril
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80883196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name UTIBAPRIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87I5H747BC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Utibapril
Reactant of Route 2
Utibapril
Reactant of Route 3
Utibapril
Reactant of Route 4
Reactant of Route 4
Utibapril
Reactant of Route 5
Utibapril
Reactant of Route 6
Utibapril

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。